

Jnj-dgat1-A solubility in DMSO and culture media

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Compound of Interest

Compound Name: Jnj-dgat1-A

Cat. No.: B1673076

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Application Notes and Protocols: JNJ-DGAT1-A

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Introduction

JNJ-DGAT1-A is a potent and selective small molecule inhibitor of Diacylglycerol O-acyltransferase 1 (DGAT1). DGAT1 is a key enzyme in the triglyceride synthesis pathway, catalyzing the final step of converting diacylglycerol (DAG) and acyl-CoA into triglycerides (TG). [1] Inhibition of DGAT1 has been shown to reduce triglyceride synthesis and storage in adipose tissues, leading to decreased adiposity and improved insulin sensitivity in preclinical studies.[1] [2][3] These characteristics make DGAT1 a compelling therapeutic target for metabolic diseases such as obesity and type 2 diabetes.[1][2]

These application notes provide detailed protocols for the solubilization and use of **JNJ-DGAT1-A** in a typical cell culture setting, along with data on its solubility in commonly used laboratory solvents.

Product Information

Product Name	JNJ-DGAT1-A
Synonyms	DGAT1 Inhibitor JNJ-A
CAS Number	1092067-85-0
Mechanism of Action	Selective inhibitor of Diacylglycerol O-acyltransferase 1 (DGAT1)
Storage	Store at -20°C

Solubility Data

JNJ-DGAT1-A is a hydrophobic molecule with limited solubility in aqueous solutions. For cell culture applications, it is recommended to prepare a concentrated stock solution in an organic solvent like dimethyl sulfoxide (DMSO) and then dilute it to the final working concentration in the culture medium. The data presented below is based on internal validation and data from similar DGAT1 inhibitors.

Table 1: Solubility of **JNJ-DGAT1-A** in Common Solvents

Solvent	Maximum Solubility (mM)	Maximum Solubility (mg/mL)	Appearance
DMSO	≥ 100 mM	≥ 45.0 mg/mL	Clear Solution

Table 2: Solubility and Stability in Cell Culture Media

Culture Medium	Maximum Recommended Working Concentration	Observations
DMEM (with 10% FBS)	100 µM	No precipitation observed after 24 hours at 37°C.
RPMI-1640 (with 10% FBS)	100 µM	No precipitation observed after 24 hours at 37°C.

Note: The solubility in aqueous media is highly dependent on the final concentration of the organic solvent. It is recommended to keep the final DMSO concentration below 0.5% to avoid solvent-induced cytotoxicity.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

- Materials:
 - **JNJ-DGAT1-A** powder
 - Anhydrous/molecular sieve-dried DMSO
 - Sterile microcentrifuge tubes or vials
- Procedure:
 - Equilibrate the **JNJ-DGAT1-A** vial to room temperature before opening.
 - Weigh out the desired amount of **JNJ-DGAT1-A** powder using an analytical balance.
 - Add the appropriate volume of DMSO to achieve a 10 mM concentration. For example, to prepare 1 mL of a 10 mM stock solution, add the calculated volume of DMSO to the corresponding mass of **JNJ-DGAT1-A**.
 - Vortex the solution for 1-2 minutes until the compound is completely dissolved. Gentle warming (37°C) and sonication can be used to aid dissolution.
 - Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
 - Store the stock solution aliquots at -20°C for up to 6 months or at -80°C for longer-term storage.

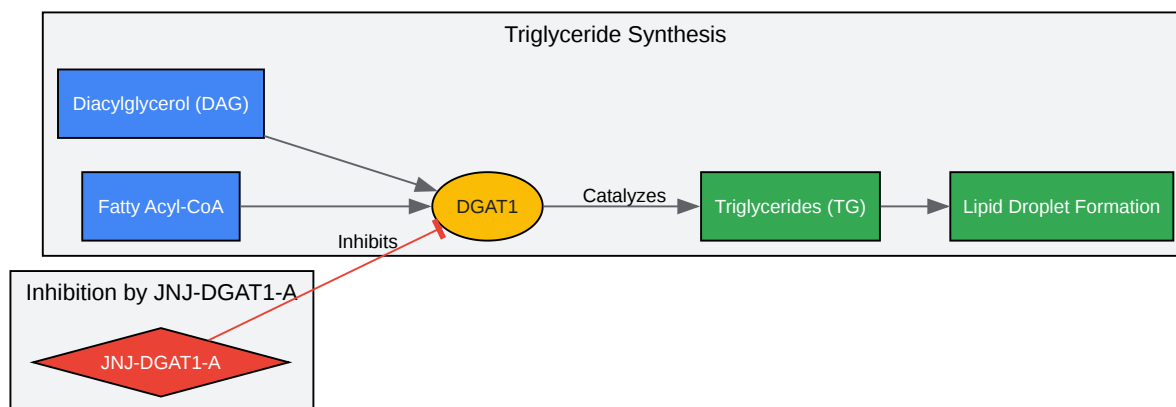
Protocol 2: General Protocol for Treating Adherent Cells in Culture

This protocol describes a general procedure for treating adherent cells (e.g., HEK293, HepG2, or HeLa cells) with **JNJ-DGAT1-A**. The optimal concentration and treatment time should be determined empirically for each cell line and experimental setup.

- Materials:
 - Adherent cells seeded in a multi-well plate
 - Complete cell culture medium (e.g., DMEM + 10% FBS)
 - 10 mM **JNJ-DGAT1-A** stock solution in DMSO
 - Phosphate-buffered saline (PBS)
- Procedure:
 - Seed the cells at the desired density in a multi-well plate and allow them to adhere and grow overnight in a CO2 incubator at 37°C.
 - On the day of the experiment, prepare the working solutions of **JNJ-DGAT1-A** by diluting the 10 mM stock solution in complete culture medium. For example, to prepare a 10 µM working solution, perform a 1:1000 dilution of the stock solution into the medium. Prepare a vehicle control using the same final concentration of DMSO (e.g., 0.1%).
 - Aspirate the old medium from the cells and wash once with sterile PBS.
 - Add the appropriate volume of the prepared working solutions (or vehicle control) to each well.
 - Incubate the cells for the desired period (e.g., 6, 12, or 24 hours) at 37°C in a CO2 incubator.
 - After the incubation period, proceed with the downstream analysis (e.g., cell lysis for western blotting, triglyceride quantification assay, or cell viability assay).

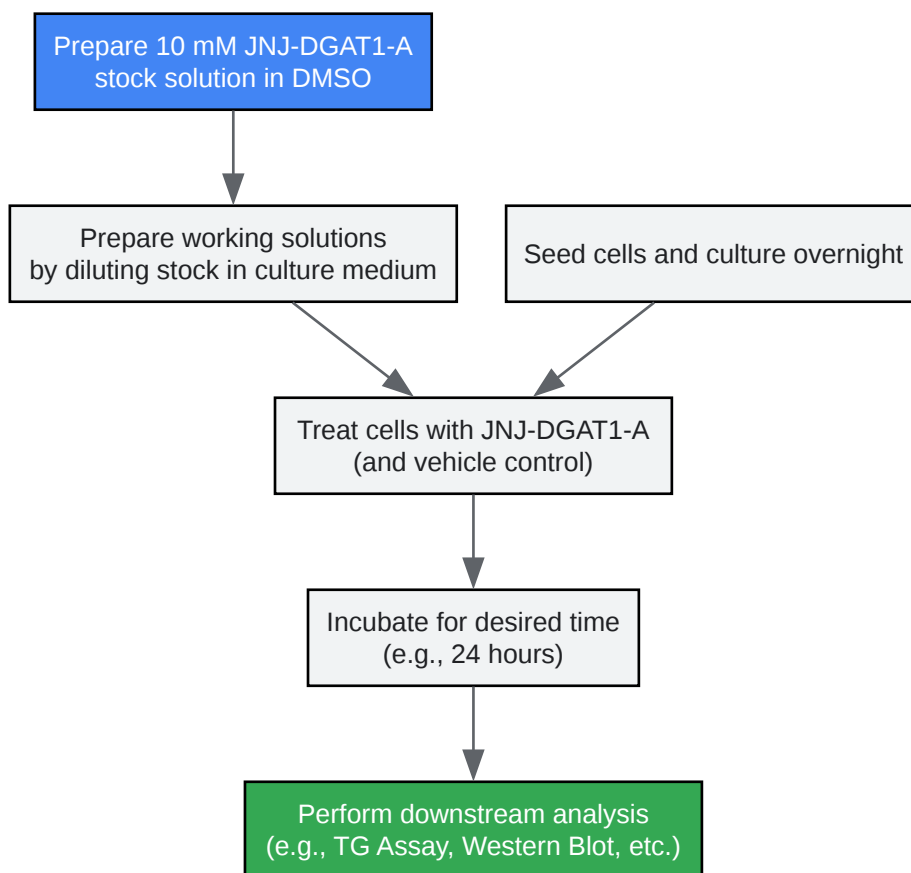
Signaling Pathway and Workflow Diagrams

The following diagrams illustrate the mechanism of action of **JNJ-DGAT1-A** and a typical experimental workflow.



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Caption: Mechanism of action of **JNJ-DGAT1-A** in the triglyceride synthesis pathway.



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Caption: General experimental workflow for cell-based assays using **JNJ-DGAT1-A**.

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References

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